Beclomethasone 11,17,21-Tripropionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

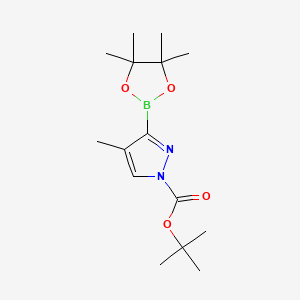

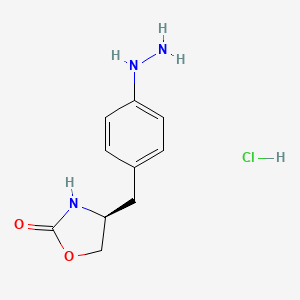

Beclomethasone 11,17,21-Tripropionate, also known as Beclomethasone Dipropionate EP Impurity S, is an impurity of Beclomethasone . It is a glucocorticoid used in chronic asthma and allergic rhinitis . It is available for purchase online .

Synthesis Analysis

The synthetic method of Beclomethasone 11,17,21-Tripropionate involves taking it as the raw material and reacting it in an organic solvent with a gluconic acid solution or an aqueous solution of ester . A practical and scalable approach to synthesize it from the readily available steroidal intermediate, 16β-methyl epoxide (DB-11), has been reported .Molecular Structure Analysis

The molecular formula of Beclomethasone 11,17,21-Tripropionate is C31H41ClO8 . It is also known as (1R,2S,10S,11S,13S,14R,15S,17S)-1-Chloro-2,13,15-trimethyl-5-oxo-14-propionoxy-14-(2-propionoxyacetyl)tetracyclo[8.7.0.02,7.011,15]heptadeca-3,6-dien-17-yl propionate .Applications De Recherche Scientifique

Micronization for Pulmonary Delivery

Beclomethasone-17,21-dipropionate (BECD) is studied for its potential in treating asthma through pulmonary delivery. The gas-antisolvent (GAS) process offers a "green" approach for micronizing BECD, optimizing particle size and morphology for inhalation therapy. The process parameters, including antisolvent addition rate, temperature, solute concentration, and agitation rate, are tuned to produce steroid powders with suitable properties for inhalation therapy (Bakhbakhi, Charpentier, & Rohani, 2006).

Potency on Human T-Lymphocyte Cytokine Production and Osteoblast Activity

Beclomethasone dipropionate and its metabolites, such as 17-beclomethasone monopropionate, demonstrate varying potencies in different human cell types. Their effects on cytokine production by human T-lymphocytes and the activity of osteoblasts have been investigated, providing insight into their differential actions in the human body (Seeto et al., 2000).

Use in Pulmonary Delivery via Rapid Expansion of Supercritical Solution (RESS)

The RESS technique has been applied to micronize beclomethasone-17,21-dipropionate for pulmonary delivery. This method yields high-purity particles suitable for inhalation and can be adjusted to produce particles of various sizes, tailored for specific delivery methods (Charpentier, Jia, & Lucky, 2008).

Solubility Study in Organic Solvents

Research on the solubility of beclomethasone-17,21-dipropionate in organic solvents like acetone, methanol, and ethanol informs the supercritical gas antisolvent micronization process. This study offers insights into the physical and chemical properties of beclomethasone, crucial for developing effective pharmaceutical formulations (Bakhbakhi, Charpentier, & Rohani, 2009).

Treatment of Gastrointestinal Graft-versus-Host Disease

Oral beclomethasone dipropionate formulation (orBec®) shows effectiveness in treating acute gastrointestinal graft-versus-host disease. This application underlines the drug's potential beyond pulmonary uses, demonstrating its versatility in treating inflammatory disorders in different body systems (McDonald, 2007).

Safety And Hazards

Beclomethasone 11,17,21-Tripropionate is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Immune system, Bone) through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMFFOQQWEWAF-YUXIBHLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beclomethasone 11,17,21-Tripropionate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)